molecular formula C23H26FN5O3 B12625953 N-(4-ethoxyphenyl)-2-{2-[4-(2-fluorophenyl)piperazin-1-yl]-4-oxo-4,5-dihydro-1H-imidazol-5-yl}acetamide

N-(4-ethoxyphenyl)-2-{2-[4-(2-fluorophenyl)piperazin-1-yl]-4-oxo-4,5-dihydro-1H-imidazol-5-yl}acetamide

Cat. No.: B12625953
M. Wt: 439.5 g/mol
InChI Key: HZZPHBBJHQTGOW-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-{2-[4-(2-fluorophenyl)piperazin-1-yl]-4-oxo-4,5-dihydro-1H-imidazol-5-yl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a fluorophenyl piperazine moiety, and an imidazolyl acetamide group. The combination of these functional groups imparts specific chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-2-{2-[4-(2-fluorophenyl)piperazin-1-yl]-4-oxo-4,5-dihydro-1H-imidazol-5-yl}acetamide typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through a condensation reaction between an aldehyde and an amine in the presence of an acid catalyst.

    Introduction of the Piperazine Moiety: The piperazine ring is introduced via a nucleophilic substitution reaction, where a halogenated precursor reacts with piperazine.

    Attachment of the Fluorophenyl Group: The fluorophenyl group is attached through a coupling reaction, often using palladium-catalyzed cross-coupling methods.

    Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through an amidation reaction between an amine and an acyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-2-{2-[4-(2-fluorophenyl)piperazin-1-yl]-4-oxo-4,5-dihydro-1H-imidazol-5-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced amine or alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, altering the compound’s properties.

Scientific Research Applications

N-(4-ethoxyphenyl)-2-{2-[4-(2-fluorophenyl)piperazin-1-yl]-4-oxo-4,5-dihydro-1H-imidazol-5-yl}acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-{2-[4-(2-fluorophenyl)piperazin-1-yl]-4-oxo-4,5-dihydro-1H-imidazol-5-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • **N-(4-methoxyphenyl)-2-{2-[4-(2-chlorophenyl)piperazin-1-yl]-4-oxo-4,5-dihydro-1H-imidazol-5-yl}acetamide
  • **N-(4-ethoxyphenyl)-2-{2-[4-(2-bromophenyl)piperazin-1-yl]-4-oxo-4,5-dihydro-1H-imidazol-5-yl}acetamide

Uniqueness

N-(4-ethoxyphenyl)-2-{2-[4-(2-fluorophenyl)piperazin-1-yl]-4-oxo-4,5-dihydro-1H-imidazol-5-yl}acetamide is unique due to the presence of the ethoxyphenyl and fluorophenyl groups, which impart specific chemical and biological properties. These functional groups can influence the compound’s reactivity, binding affinity, and overall pharmacological profile, making it distinct from similar compounds.

Properties

Molecular Formula

C23H26FN5O3

Molecular Weight

439.5 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-2-[2-[4-(2-fluorophenyl)piperazin-1-yl]-5-oxo-1,4-dihydroimidazol-4-yl]acetamide

InChI

InChI=1S/C23H26FN5O3/c1-2-32-17-9-7-16(8-10-17)25-21(30)15-19-22(31)27-23(26-19)29-13-11-28(12-14-29)20-6-4-3-5-18(20)24/h3-10,19H,2,11-15H2,1H3,(H,25,30)(H,26,27,31)

InChI Key

HZZPHBBJHQTGOW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CC2C(=O)NC(=N2)N3CCN(CC3)C4=CC=CC=C4F

Origin of Product

United States

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